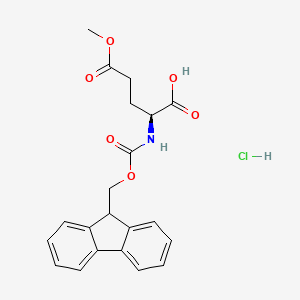
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid hydrochloride is a synthetic compound widely used in peptide synthesis. It is a derivative of fluorenylmethyloxycarbonyl (Fmoc) amino acids, which are commonly employed as protecting groups in solid-phase peptide synthesis. The compound’s unique structure allows it to play a crucial role in the formation of peptide bonds, making it an essential reagent in the field of biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid hydrochloride typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Peptide Bond: The protected amino acid is then coupled with another amino acid or peptide using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection and Purification: The Fmoc group is removed using a base such as piperidine, and the resulting compound is purified by techniques like chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Automated Purification: High-performance liquid chromatography (HPLC) and other automated purification methods are used to ensure the purity of the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Fmoc group is replaced by other nucleophiles.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, revealing the free amino group.
Coupling Reactions: The compound can form peptide bonds with other amino acids or peptides in the presence of coupling reagents.
Common Reagents and Conditions
Reagents: Fmoc chloride, DCC, DIC, piperidine, sodium carbonate.
Conditions: Reactions are typically carried out in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions include:
Fmoc-Protected Peptides: Peptides with the Fmoc group still attached.
Deprotected Peptides: Peptides with the Fmoc group removed, revealing the free amino group.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid hydrochloride has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to other biomolecules.
Drug Development: It plays a role in the development of peptide-based drugs and therapeutic agents.
Biological Studies: The compound is used in studies involving protein-protein interactions, enzyme kinetics, and other biochemical processes.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid hydrochloride involves the following steps:
Protection of Amino Groups: The Fmoc group protects the amino group of amino acids during peptide synthesis, preventing unwanted side reactions.
Formation of Peptide Bonds: The compound facilitates the formation of peptide bonds between amino acids, allowing for the sequential assembly of peptides.
Deprotection: The Fmoc group is removed under basic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
- **(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylthio)pentanoic acid
- **(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromophenyl)propanoic acid
- **(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid
Uniqueness
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid hydrochloride is unique due to its specific structure, which includes a methoxy group and a pentanoic acid moiety. This structure provides distinct reactivity and stability, making it particularly useful in peptide synthesis and other biochemical applications.
Properties
Molecular Formula |
C21H22ClNO6 |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C21H21NO6.ClH/c1-27-19(23)11-10-18(20(24)25)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17;/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,24,25);1H/t18-;/m0./s1 |
InChI Key |
AVHKJUUFYYWTKJ-FERBBOLQSA-N |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Canonical SMILES |
COC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















